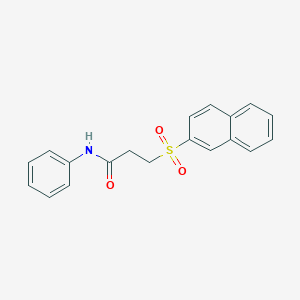
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide, also known as NPD-001, is a novel compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a variety of effects, including the induction of cell cycle arrest, apoptosis, and differentiation. The exact mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC is not fully understood and requires further study.
Biochemical and Physiological Effects:
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDAC, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to increase acetylation levels of histones, which can lead to changes in gene expression. 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its unique mechanism of action as an HDAC inhibitor. This makes it a promising candidate for further study in a variety of research areas. However, one limitation of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cancer treatment. Further study is also needed to fully understand the mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC and to develop more potent derivatives of the compound.
Synthesemethoden
The synthesis of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide involves a multi-step process that begins with the reaction of naphthalene-2-sulfonyl chloride with phenylpropanolamine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to yield the final product, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been used as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide |
|---|---|
Molekularformel |
C19H17NO3S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-17-8-2-1-3-9-17)12-13-24(22,23)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14H,12-13H2,(H,20,21) |
InChI-Schlüssel |
FFWFPQWWYJZRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)
